TAT-GluA2 3Y
CAS No.: 1404188-93-7
Cat. No.: VC0544607
Molecular Formula: C115H185N43O29
Molecular Weight: 2634.02
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1404188-93-7 |
---|---|
Molecular Formula | C115H185N43O29 |
Molecular Weight | 2634.02 |
IUPAC Name | (4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C115H185N43O29/c1-61(2)92(109(187)157-82(95(173)142-60-91(169)170)54-63-26-34-67(160)35-27-63)158-108(186)85(57-87(121)164)156-106(184)83(55-64-28-36-68(161)37-29-64)144-89(166)59-141-94(172)80(41-43-90(167)168)153-99(177)74(17-5-8-46-118)152-107(185)84(56-65-30-38-69(162)39-31-65)155-104(182)79(23-14-52-139-115(132)133)150-101(179)76(20-11-49-136-112(126)127)148-102(180)77(21-12-50-137-113(128)129)151-105(183)81(40-42-86(120)163)154-103(181)78(22-13-51-138-114(130)131)149-100(178)75(19-10-48-135-111(124)125)147-98(176)73(16-4-7-45-117)146-97(175)72(15-3-6-44-116)145-96(174)71(18-9-47-134-110(122)123)143-88(165)58-140-93(171)70(119)53-62-24-32-66(159)33-25-62/h24-39,61,70-85,92,159-162H,3-23,40-60,116-119H2,1-2H3,(H2,120,163)(H2,121,164)(H,140,171)(H,141,172)(H,142,173)(H,143,165)(H,144,166)(H,145,174)(H,146,175)(H,147,176)(H,148,180)(H,149,178)(H,150,179)(H,151,183)(H,152,185)(H,153,177)(H,154,181)(H,155,182)(H,156,184)(H,157,187)(H,158,186)(H,167,168)(H,169,170)(H4,122,123,134)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-/m0/s1 |
Standard InChI Key | JRFBJZYZNDUYJM-ZLIURJSSNA-N |
SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
TAT-GluA2 3Y is a 20-amino acid synthetic peptide with precisely defined chemical characteristics that enable its biological function.
Molecular Composition
The peptide has a molecular weight of approximately 2634 Da and a molecular formula of C115H185N43O29 . Its amino acid sequence is YGRKKRRQRRRYKEGYNVYG, which can also be expressed in the three-letter code as H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Tyr-Lys-Glu-Gly-Tyr-Asn-Val-Tyr-Gly-OH . The "TAT" portion of the peptide (YGRKKRRQRRR) is derived from the HIV TAT protein, which facilitates cell penetration, while the "GluA2 3Y" segment (YKEGYNVYG) contains the three critical tyrosine residues that interact with the GluA2 receptor subunit .
Property | Value |
---|---|
CAS Number | 1404188-93-7 |
Molecular Weight | 2633.96 Da |
Molecular Formula | C115H185N43O29 |
Amino Acid Sequence | YGRKKRRQRRRYKEGYNVYG |
Physical Form | Powder |
Solubility | Up to 1 mg/ml in water |
Recommended Storage | -20°C or below |
Peptide Purity | ≥95% (HPLC) |
Mechanism of Action
TAT-GluA2 3Y operates through specific molecular interactions that regulate AMPA receptor trafficking and function at synapses.
AMPA Receptor Endocytosis Inhibition
The primary mechanism of TAT-GluA2 3Y involves blocking the endocytosis of AMPA receptors, particularly those containing the GluA2 subunit . It achieves this by competitively inhibiting the binding of Synaptotagmin-3 (Syt3) to the tyrosine-rich (3Y) motif located on the cytoplasmic tail of the GluA2 subunit . This interaction is critical for maintaining AMPA receptors at the synapse and preventing their internalization, which would otherwise lead to reduced synaptic strength .
Tyrosine Phosphorylation Regulation
Research has shown that phosphorylation of tyrosine residues, particularly Y876, on the GluA2 subunit plays a crucial role in AMPA receptor trafficking and synaptic function . TAT-GluA2 3Y contains tyrosine residues that block the phosphorylation-dependent pathways involved in AMPA receptor endocytosis . This phosphorylation-mediated regulation is closely linked to synaptic plasticity mechanisms, including long-term depression (LTD) and homeostatic scaling .
Impact on Synaptic Plasticity
By preventing AMPA receptor endocytosis, TAT-GluA2 3Y directly influences synaptic plasticity processes. It blocks long-term depression (LTD) in key brain regions such as the nucleus accumbens, lateral amygdala, and hippocampus . This ability to modulate synaptic strength has significant implications for learning, memory, and various neurological conditions associated with aberrant synaptic plasticity .
Pharmacological Effects
TAT-GluA2 3Y demonstrates a range of pharmacological effects across different physiological systems, with particular relevance to pain modulation and cognitive function.
Effects on Pain Processing
TAT-GluA2 3Y has demonstrated significant antinociceptive properties in animal models. Research indicates it induces increased hind paw withdrawal latencies following both thermal and mechanical stimuli in rats . Additionally, it exhibits antinociceptive effects in rat models of neuropathic pain, suggesting potential applications in pain management therapies . These analgesic effects likely stem from its ability to stabilize AMPA receptors at synapses within pain processing circuits.
Cognitive Enhancement and Memory
One of the most promising aspects of TAT-GluA2 3Y is its ability to improve cognitive function. Studies have shown that the peptide can rescue pentobarbital-induced memory retrieval deficits in rat models of learning and memory . The underlying mechanism appears to involve the restoration of proper AMPA receptor trafficking and synaptic function in memory-related brain regions .
Maternal Sleep Deprivation Model
Research examining maternal sleep deprivation (MSD) has provided valuable insights into TAT-GluA2 3Y's therapeutic potential. In offspring rats exposed to MSD, treatment with TAT-GluA2 3Y (3 μmol/kg, i.p.) demonstrated multifaceted benefits:
-
Increased levels of AMPA receptors
-
Reduced long-term depression (LTD)
-
Restored long-term potentiation (LTP)
-
Alleviated impairments of spatial learning and memory
These findings suggest that AMPA receptor endocytosis contributes causally to the impairments of hippocampal synaptic plasticity induced by maternal sleep deprivation, and that TAT-GluA2 3Y can effectively counteract these deficits .
Experimental Evidence
Multiple studies have established the efficacy and mechanisms of TAT-GluA2 3Y in various experimental contexts.
Synaptic Strength and Plasticity
Evidence indicates that phosphorylation of the GluA2 subunit, particularly at tyrosine-876, is crucial for maintaining GluA2 at the synapse under basal conditions . When this phosphorylation is disrupted, there is a significant decrease in GluA2 within the postsynaptic density (PSD), indicating the importance of this modification for synaptic stability . TAT-GluA2 3Y, by interfering with the mechanisms that regulate this phosphorylation-dependent trafficking, can modulate synaptic strength and plasticity .
Memory Modulation
A particularly intriguing finding is that injecting TAT-GluA2 3Y peptide in wild-type mice mimics the lack of forgetting of spatial memories . This effect is occluded in Synaptotagmin-3 (Syt3) knockout mice, suggesting that the peptide's ability to block the interaction between Syt3 and the GluA2 subunit is central to its memory-enhancing effects . This discovery has implications for understanding both normal memory processes and pathological memory deficits.
Comparative Efficacy Data
The efficacy of TAT-GluA2 3Y has been documented across multiple parameters related to synaptic function and behavior:
Parameter | Effect of TAT-GluA2 3Y | Study Model |
---|---|---|
AMPA Receptor Levels | Increase | MSD rat model |
Long-term Depression (LTD) | Reduction | Hippocampal slices |
Long-term Potentiation (LTP) | Restoration | MSD rat model |
Pain Threshold | Increased latency | Thermal/mechanical stimuli in rats |
Spatial Memory | Improvement | MSD rat model, wild-type mice |
Anxiety Behavior | Reduction | MSD rat model |
Depressive Symptoms | Reduction | MSD rat model |
Research Limitations and Future Directions
Despite promising results, several aspects of TAT-GluA2 3Y require further investigation to fully establish its therapeutic potential.
Delivery and Pharmacokinetics
As a peptide, TAT-GluA2 3Y faces challenges related to delivery, bioavailability, and stability in vivo. While the TAT sequence facilitates cell penetration, optimizing delivery methods to ensure efficient targeting of specific brain regions remains an important area for future research. Additionally, comprehensive pharmacokinetic studies are needed to establish appropriate dosing regimens for potential clinical applications.
Expanded Applications
While existing research has focused on specific applications such as memory enhancement and pain modulation, the fundamental role of AMPA receptor trafficking in neuronal function suggests that TAT-GluA2 3Y might have broader applications. Investigating its effects in additional neurological and psychiatric conditions could reveal new therapeutic opportunities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume